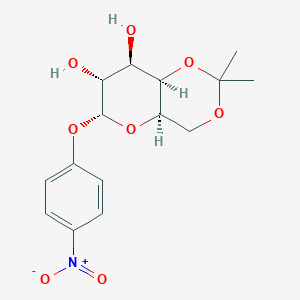

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is a chemical derivative of α-D-galactopyranoside. It is extensively employed in pharmaceutical and biochemical research, particularly in enzymatic assays to examine glycosidase activities. This compound is also used in drug delivery systems and drug development methodologies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the formation of the isopropylidene group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding galactopyranoside.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Produces 4-nitrophenol and α-D-galactopyranoside.

Reduction: Produces 4-aminophenyl 4,6-O-isopropylidene-α-D-galactopyranoside.

Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Enzyme Activity Assays

This compound is primarily used as a substrate for glycosidases, notably β-galactosidase and α-galactosidase . The hydrolysis of 4-nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside by these enzymes yields 4-nitrophenol and galactose , which can be quantitatively measured. This property makes it an essential tool for:

- Kinetic Studies : Researchers utilize this compound to determine kinetic parameters such as Vmax and Km values for enzyme activity.

- Detection and Quantification : It serves as a reliable substrate for measuring the activity of glycosidases in various biological systems .

Carbohydrate Analysis

The compound is instrumental in carbohydrate analysis, providing insights into the enzymatic breakdown of glycosidic bonds. Its hydrolysis products can be used to study:

- Carbohydrate Metabolism : Understanding how carbohydrates are metabolized in different organisms.

- Enzyme Inhibition Studies : Evaluating potential inhibitors of glycosidases which could have therapeutic implications .

Diagnostic Assays

Due to its specificity and reliability, the compound has been utilized in developing diagnostic assays for clinical applications. Notable uses include:

- Detection of Bacterial Viability : The hydrolysis of the compound can indicate bacterial activity, making it useful in microbiological diagnostics.

- Clinical Sample Analysis : It aids in detecting human glycosidases in clinical samples, which can be significant for understanding certain diseases .

Research on Synthetic Compounds

The compound has also been employed in the screening of synthetic compounds for various applications, including:

- Hepatotoxicity Screening : Evaluating the potential toxicity of new drug candidates through their interaction with glycosidases.

- Model Compound Studies : It serves as a model compound to study reaction mechanisms involving glycosides .

Structural Studies

Recent research has focused on the crystal structure of related compounds, providing insights into molecular interactions and conformations that influence enzymatic activity. Understanding these structural characteristics can help refine the use of this compound in various applications .

Case Studies and Research Findings

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl α-D-galactopyranoside: Lacks the isopropylidene protection.

4-Nitrophenyl β-D-galactopyranoside: Differing in the anomeric configuration.

4-Nitrophenyl 6-O-benzoyl-3,4-O-isopropylidene-α-D-galactopyranoside: Contains a benzoyl group instead of a nitrophenyl group.

Uniqueness

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is unique due to its dual protective groups, which enhance its stability and specificity in enzymatic assays. The isopropylidene group protects the hydroxyl groups, while the nitrophenyl group serves as a chromogenic marker .

Activité Biologique

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside (CAS No. 29781-31-5) is a synthetic compound commonly used as a substrate in biochemical assays, particularly for measuring the activity of α-galactosidase and β-galactosidase enzymes. Its structure features a nitrophenyl group, which serves as a chromogenic marker, enhancing its utility in enzymatic studies.

- Molecular Formula : C₁₅H₁₉N₁O₈

- Molecular Weight : 341.31 g/mol

- IUPAC Name : (4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Enzymatic Assays

The primary biological activity of 4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside lies in its role as a substrate for glycosidases. It is particularly effective for:

- α-Galactosidase : This enzyme catalyzes the hydrolysis of galactosidic bonds. The reaction results in the release of 4-nitrophenol, which can be quantified spectrophotometrically to determine enzyme activity.

The compound undergoes hydrolysis when acted upon by α-galactosidase:

This reaction is crucial for applications in both clinical diagnostics and research settings.

Study on Enzyme Activity

A study published in Biochemical Journal demonstrated that the compound effectively distinguishes between different α-galactosidase isoforms based on their catalytic efficiency. The use of this substrate allowed researchers to elucidate kinetic parameters and substrate specificity across various sources of the enzyme.

| Enzyme Source | Km (mM) | Vmax (μmol/min) |

|---|---|---|

| Human α-galactosidase | 0.15 | 12.5 |

| Bacterial α-galactosidase | 0.25 | 9.8 |

Drug Development Applications

Research has also indicated that this compound can be utilized in drug delivery systems. Its ability to release active components upon enzymatic cleavage makes it a candidate for targeted therapies where controlled release is desirable.

Comparative Analysis with Similar Compounds

| Compound | Structure | Unique Feature |

|---|---|---|

| 4-Nitrophenyl α-D-galactopyranoside | Lacks isopropylidene protection | Less stable under enzymatic conditions |

| 4-Nitrophenyl β-D-galactopyranoside | Different anomeric configuration | Substrate for β-galactosidase |

| 4-Nitrophenyl 6-O-benzoyl-3,4-O-isopropylidene-α-D-galactopyranoside | Contains a benzoyl group | Enhanced specificity due to additional functional group |

Propriétés

IUPAC Name |

(4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-15(2)21-7-10-13(24-15)11(17)12(18)14(23-10)22-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12-,13+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXICGHJKXEDDR-POQQGIQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.